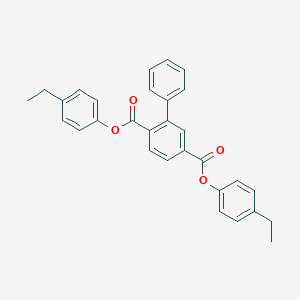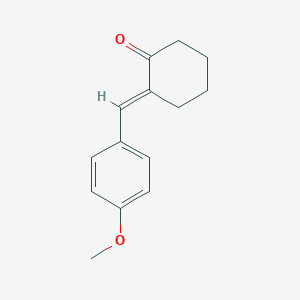
BIS(4-ETHYLPHENYL) BIPHENYL-2,5-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two 4-ethylphenyl groups attached to a biphenyl core, with carboxylate groups at the 2 and 5 positions. It is of interest in various fields of scientific research due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate typically involves the esterification of 4-ethylphenylboronic acid with a biphenyl dicarboxylic acid derivative. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of polymers, coatings, and other materials with specific properties.
作用機序
The mechanism by which Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl core and carboxylate groups can participate in binding interactions, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or structural modifications.
類似化合物との比較
Similar Compounds
Ethanone, 1,1’-(1,4-phenylene)bis-: A compound with a similar biphenyl structure but different functional groups.
Ethanone, 1-[1,1’-biphenyl]-4-yl-: Another biphenyl derivative with distinct substituents.
Anthracene-based derivatives: Compounds with similar aromatic structures but different core frameworks.
Uniqueness
Bis(4-ethylphenyl) [1,1’-biphenyl]-2,5-dicarboxylate is unique due to its specific combination of 4-ethylphenyl groups and carboxylate functionalities. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C30H26O4 |
|---|---|
分子量 |
450.5g/mol |
IUPAC名 |
bis(4-ethylphenyl) 2-phenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C30H26O4/c1-3-21-10-15-25(16-11-21)33-29(31)24-14-19-27(28(20-24)23-8-6-5-7-9-23)30(32)34-26-17-12-22(4-2)13-18-26/h5-20H,3-4H2,1-2H3 |
InChIキー |
KGSIQRMGJYKNEJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CC)C4=CC=CC=C4 |
正規SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B391043.png)
![3-benzoyl-2-(4-ethoxyphenyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B391045.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B391047.png)


![2-Oxo-2-phenylethyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B391050.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B391054.png)

![N-[3-(2-furyl)acryloyl]-N'-(2,4,6-trichlorophenyl)thiourea](/img/structure/B391057.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B391058.png)
![N-[1-(1-adamantyl)ethyl]-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B391059.png)
![Ethyl 2-({[(1-adamantylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391062.png)
![Ethyl 2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391066.png)
